molecular formula C18H19NO2 B14361837 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol CAS No. 91444-79-0

2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol

Cat. No.: B14361837
CAS No.: 91444-79-0
M. Wt: 281.3 g/mol
InChI Key: OXDYHPVYEDBKIP-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular processes. The indole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol is unique due to its specific combination of functional groups and indole core, which imparts distinct chemical and biological properties

Properties

CAS No.

91444-79-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-3-methyl-1-propylindol-5-ol

InChI

InChI=1S/C18H19NO2/c1-3-9-19-17-8-7-15(21)11-16(17)12(2)18(19)13-5-4-6-14(20)10-13/h4-8,10-11,20-21H,3,9H2,1-2H3

InChI Key

OXDYHPVYEDBKIP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC(=CC=C3)O)C

Origin of Product

United States

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